4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Physicochemical profiling LogP Drug-likeness

This 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a fully synthetic, tetrahydro-saturated dibenzopyranone derivative purpose-built for CNS drug discovery. Its rigid, lipophilic architecture (MW 326.39, cLogP >3.5, 0 H-bond donors) and 2-oxocyclohexyl ether motif confer superior predicted BBB permeability over smaller alkoxy analogs, making it a rational candidate for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor programs. The saturated cyclohexane ring eliminates planarity-driven off-target binding (ERβ, PDE II) observed in fully aromatic 6H-benzo[c]chromen-6-ones. Procure alongside the 2-oxopropoxy analog (CHEMBL488073) and the 3-methyl positional isomer to systematically map 3-alkoxy SAR on cholinesterase potency, selectivity, and MAO-A vs. MAO-B isoform discrimination.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
Cat. No. B4937209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC4CCCCC4=O
InChIInChI=1S/C20H22O4/c1-12-17(23-18-9-5-4-8-16(18)21)11-10-14-13-6-2-3-7-15(13)20(22)24-19(12)14/h10-11,18H,2-9H2,1H3
InChIKeyMFXQCAPCKZAWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one – Structural Identity and Compound Class


4-Methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (molecular formula C₂₀H₂₂O₄, average mass 326.39 Da) is a fully synthetic, tetrahydro‑saturated benzo[c]chromen‑6‑one (dibenzopyranone) derivative . The scaffold fuses a lactone‑bearing chromenone core with a fully saturated cyclohexane ring (positions 7–10), distinguishing it from aromatic urolithin‑type 6H‑benzo[c]chromen‑6‑ones. The compound carries a 4‑methyl substituent on the aromatic A‑ring and a 2‑oxocyclohexyl ether at position 3, resulting in a rigid, lipophilic architecture (calculated LogP >3.5) with limited aqueous solubility . It is offered as a solid screening compound through commercial libraries (e.g., ChemBridge Corp.) and serves as a fragment‑like or lead‑like entry point in medicinal chemistry campaigns targeting cholinesterases, monoamine oxidases, or other CNS‑relevant enzymes [1].

Why 4-Methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cannot Be Replaced by Common Analogs


Within the 7,8,9,10-tetrahydrobenzo[c]chromen‑6‑one family, even minor alterations to the substitution pattern or oxidation state profoundly shift biological target engagement, physicochemical properties, and downstream developability [1]. A positional isomer that relocates the methyl and oxocyclohexyloxy groups (e.g., 3‑methyl‑1‑[(2‑oxocyclohexyl)oxy] analog) presents a different electrostatic surface and steric profile, which can invert selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Similarly, replacing the 2‑oxocyclohexyl ether with a smaller 2‑oxopropoxy chain (as in CHEMBL488073) markedly reduces lipophilicity (ΔLogP ≈ 1.0–1.5 units) and alters metabolic stability, while omission of the tetrahydro saturation (i.e., fully aromatic 6H‑benzo[c]chromen‑6‑one analogs) re‑introduces planarity‑driven off‑target binding (e.g., estrogen receptor β, phosphodiesterase II) [2]. These structural differences make simple one‑to‑one interchange scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 4-Methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


Lipophilicity-Driven Differentiation: Calculated LogP vs. 2-Oxopropoxy Analog

The 2‑oxocyclohexyl ether imparts significantly higher calculated lipophilicity compared to the 2‑oxopropoxy analog. The target compound has a calculated LogP >3.5 , whereas the 4‑methyl‑3‑(2‑oxopropoxy) analog (C₁₇H₁₈O₄, MW 286.32) is estimated to have a LogP ≈ 2.0–2.5 based on its smaller alkyl chain and lower molecular weight [1]. This difference of ≥1 LogP unit is expected to translate into enhanced blood‑brain barrier permeability and CNS compartment partitioning, a critical parameter for neurodegenerative disease targets.

Physicochemical profiling LogP Drug-likeness CNS penetration

Cholinesterase Inhibitory Potential: Class-Level Benchmarking Against Urolithins

In the seminal 2014 study by Gulcan et al., alkoxylated 7,8,9,10‑tetrahydro‑benzo[c]chromen‑6‑one derivatives demonstrated comparable in vitro cholinesterase inhibition to clinical standards rivastigmine, galantamine, and donepezil [1]. While the specific 4‑methyl‑3‑[(2‑oxocyclohexyl)oxy] compound was not individually reported, the study established that the tetrahydro‑saturated scaffold is essential for activity: fully aromatic urolithins (e.g., urolithins A and B) showed negligible AChE/BuChE inhibition [1]. This class‑level evidence positions the target compound as a member of an active phenotype, in contrast to non‑tetrahydro 3‑[(2‑oxocyclohexyl)oxy]‑6H‑benzo[c]chromen‑6‑one (C₁₉H₁₆O₄, MW 308.3), which lacks the saturation and is predicted to be inactive against cholinesterases .

Cholinesterase inhibition Alzheimer's disease Tetrahydrobenzo[c]chromen-6-one Structure-activity relationship

Monoamine Oxidase A Target Space: Scaffold Differentiation from 2‑Oxopropoxy Analog

The 2‑oxopropoxy analog (CHEMBL488073, CAS 307550-03-4) is annotated as a monoamine oxidase A (MAO‑A) inhibitor in the DrugMap database [1]. The target compound, bearing a bulkier 2‑oxocyclohexyl group, is expected to occupy the MAO‑A active site differently, potentially altering isoform selectivity (MAO‑A vs. MAO‑B) and potency. In related coumarin‑based MAO inhibitors, the size and conformational flexibility of the 3‑alkoxy substituent directly correlate with MAO‑A IC₅₀ values spanning from low nanomolar to micromolar ranges [2]. Although direct comparative IC₅₀ data are not available for the target compound, its structural divergence from the 2‑oxopropoxy analog provides a rational basis for selecting it as a differentiated probe in MAO‑A structure–activity relationship (SAR) exploration.

Monoamine oxidase A MAO-A inhibitor Neuroprotection Depression

Structural Uniqueness: Positional Isomer Differentiation for Target Engagement Specificity

The target compound (4‑methyl, 3‑[(2‑oxocyclohexyl)oxy]) and its positional isomer (3‑methyl, 1‑[(2‑oxocyclohexyl)oxy]; CAS 444996-46-7) share identical molecular formula (C₂₀H₂₂O₄) and molecular weight (326.39 Da) but differ in the substitution pattern on the benzo[c]chromen‑6‑one core . In the broader benzochromenone SAR literature, moving a substituent from position 3 to position 1 alters the electrostatic potential surface and hydrogen‑bond acceptor/donor geometry, which can reverse selectivity between closely related enzyme isoforms (e.g., AChE vs. BuChE, or MAO‑A vs. MAO‑B) [1]. Both isomers are commercially available from Sigma‑Aldrich as AldrichCPR products, but only the 4‑methyl, 3‑substituted regioisomer maintains the substitution topology found in the most potent cholinesterase inhibitors from the Gulcan et al. series [1].

Positional isomer Regioisomer Selectivity Binding mode

Optimal Application Scenarios for 4-Methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


CNS Drug Discovery: Cholinesterase Inhibitor Lead Optimization

The compound is best deployed as a starting point or reference analog in medicinal chemistry programs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease. The tetrahydro‑saturated scaffold has been validated in vitro and in vivo (passive avoidance test in rats) to confer cholinesterase inhibition comparable to rivastigmine, galantamine, and donepezil [1]. Its elevated LogP (>3.5) relative to the 2‑oxopropoxy analog suggests superior passive BBB permeability, making it a rational candidate for CNS exposure optimization [2]. Researchers should procure this compound alongside the 2‑oxopropoxy analog and the 3‑methyl positional isomer to systematically map the SAR of the 3‑alkoxy substituent on cholinesterase potency and selectivity.

Monoamine Oxidase (MAO) Isoform Selectivity Profiling

Given that the structurally related 2‑oxopropoxy analog (CHEMBL488073) is annotated as an MAO‑A inhibitor [1], the target compound can serve as a tool to probe the effect of increased steric bulk at the 3‑position on MAO‑A vs. MAO‑B selectivity. The 2‑oxocyclohexyl group introduces conformational restriction not present in the 2‑oxopropoxy chain, which may enhance isoform discrimination [2]. Procurement for a focused MAO panel (MAO‑A, MAO‑B, recombinant human isoforms) is recommended to establish the selectivity fingerprint of this chemotype.

Chemical Biology: Target Deconvolution and Chemoproteomics

The compound's combination of a photoreactive potential (via the ketone moiety of the 2‑oxocyclohexyl group) and the drug‑like tetrahydrobenzo[c]chromen‑6‑one core makes it suitable for target identification studies. The 2‑oxocyclohexyl ketone can potentially be exploited for photoaffinity labeling (PAL) or as a handle for biotin/fluorophore conjugation via oxime ligation, enabling pull‑down experiments to identify novel protein targets beyond cholinesterases and MAOs [3]. Its commercial availability from ChemBridge in multi‑milligram quantities supports initial chemoproteomics feasibility assessment.

Screening Library Enhancement: Diversity‑Oriented Synthesis (DOS) Collections

For core facility managers or compound library curators, this compound adds a distinct chemotype to screening decks. It occupies a region of chemical space (MW 326, LogP >3.5, 4 H‑bond acceptors, 0 H‑bond donors) that is underrepresented in typical fragment libraries yet still compliant with lead‑likeness criteria [1]. Its presence of the 2‑oxocyclohexyl ether – a relatively uncommon motif in commercial libraries – enhances scaffold diversity and increases the probability of identifying novel hit matter in phenotypic or target‑based high‑throughput screens [2].

Quote Request

Request a Quote for 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.